molecular formula C13H11N3O5S B5508188 3-nitro-N-(4-sulfamoylphenyl)benzamide

3-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5508188
M. Wt: 321.31 g/mol
InChI Key: WKERFCQPKMSXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(4-sulfamoylphenyl)benzamide is a chemical research compound offered for non-human investigative applications. It features a benzamide core structure substituted with a nitro group and a sulfamoylphenyl moiety, a scaffold recognized in scientific literature for its relevance in studying class III histone deacetylases (HDACs), specifically sirtuins . Compounds with this structural motif have been investigated for their potential as SIRT2 deacetylase inhibitors . SIRT2 inhibition is a mechanism of interest in foundational research for neurodegenerative conditions such as Huntington's and Parkinson's disease models, where it has been shown to decrease polyglutamine aggregation and improve neuronal survival . Researchers utilize this and related analogues to explore sirtuin selectivity, potency, and mechanism of action in biochemical and cellular assays. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERFCQPKMSXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name Benzamide Substituents N-Linked Group Key Features
3-Nitro-N-(4-sulfamoylphenyl)benzamide 3-NO₂ 4-Sulfamoylphenyl Targets hERG1/EAG1 channels, CA isoforms .
ICA-105574 3-NO₂ 4-Phenoxyphenyl Potent hERG1 activator; shifts inactivation voltage by +180 mV .
16673-34-0 5-Cl, 2-OCH₃ 2-(4-Sulfamoylphenyl)ethyl Limits myocardial infarct size via NLRP3 inhibition .
4-Nitro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (3l) 4-NO₂ 4-Sulfamoylphenyl (thiourea-linked) Mycobacterial CA inhibitor (Ki = 12 nM) .
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-Chlorophenethyl Antidiabetic activity via glucokinase activation .

Ion Channel Modulation

  • This compound : Exhibits dual effects on hERG1 and EAG1 potassium channels. At 2 µM, it enhances EAG1 slow inactivation (half-maximal inhibition at −73 mV) but inhibits hERG1 C-type inactivation, increasing outward currents .
  • ICA-105574: A close analog with a 4-phenoxyphenyl group instead of sulfamoylphenyl. It acts as a hERG1 activator, shifting inactivation voltage by +180 mV via binding to the pore module (residues L622, F557, Y652) .

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition: The sulfamoyl group is critical for binding to CA active sites. Derivatives like 3l (thiourea-linked) show potent inhibition of mycobacterial CA (Ki = 12 nM) compared to human isoforms (Ki > 1 µM) .

Anti-Inflammatory and Metabolic Effects

  • 16673-34-0 : The 2-(4-sulfamoylphenyl)ethyl chain and chloro-methoxy substitutions confer NLRP3 inflammasome inhibition, reducing ischemia-reperfusion injury in mice .
  • N-(3-Chlorophenethyl)-4-nitrobenzamide : Activates glucokinase via H-bond interactions with Arg63, highlighting the role of nitro positioning in metabolic regulation .

Pharmacological Profiles

Table 2: Comparative Pharmacological Data

Compound Target Potency (IC₅₀/Ki) Therapeutic Application Reference
This compound hERG1/EAG1 channels 2 µM (EAG1 inhibition) Antiarrhythmic, anticancer
ICA-105574 hERG1 channels 2 µM (V₁/₂ shift +180 mV) Antiarrhythmic
16673-34-0 NLRP3 inflammasome Effective at 10 mg/kg Myocardial protection
4-Nitro-N-(4-sulfamoylphenyl)benzamide Mycobacterial CA Ki = 12 nM Antitubercular

Structure-Activity Relationship (SAR) Insights

N-Linked Group: Sulfamoylphenyl enhances CA binding and solubility but may reduce hERG1 affinity compared to phenoxyphenyl (ICA-105574) . Phenoxy groups (e.g., ICA-105574) favor hydrophobic interactions with hERG1 pore residues .

Benzamide Substituents :

  • Nitro at 3-position (vs. 4-position) optimizes electronic effects for ion channel modulation .
  • Chloro/methoxy groups (e.g., 16673-34-0) improve NLRP3 binding via steric and electronic tuning .

Q & A

Basic Question: What are the recommended synthetic routes for 3-nitro-N-(4-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process starting with nitro-substituted benzoyl chloride and 4-aminobenzenesulfonamide. Key steps include:

Coupling Reaction : React 3-nitrobenzoyl chloride with 4-aminobenzenesulfonamide in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Optimization : Control reaction temperature (0–5°C during coupling) to minimize side reactions like hydrolysis. Solvent choice (e.g., DMF for solubility) and stoichiometric ratios (1:1.2 benzoyl chloride to sulfonamide) improve yields (~75–80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.